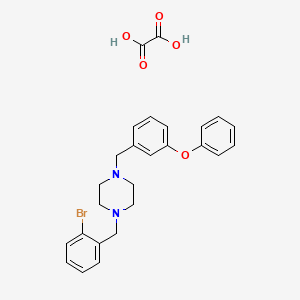
N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide, also known as CDEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDEA is a member of the family of benzamides and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide has been found to activate the caspase pathway, which leads to the cleavage of various proteins involved in the apoptotic process. Additionally, N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer properties, N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide has been found to exhibit antifungal and antibacterial properties. Studies have shown that N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide can inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide is its potential as a therapeutic agent for cancer treatment. Additionally, N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide has been found to exhibit a wide range of biological activities, which makes it a promising compound for further research. However, there are also some limitations associated with the use of N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide in lab experiments. For example, N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the toxicity of N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide is not well characterized, which could limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide. One area of research is to further investigate the mechanism of action of N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide, particularly its role in inducing apoptosis in cancer cells. Additionally, future studies could focus on optimizing the synthesis method of N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide to improve its yield and purity. Finally, future research could explore the potential of N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide as a therapeutic agent for other diseases, such as fungal and bacterial infections.
Conclusion
In conclusion, N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide, or N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide, is a promising compound that has gained significant attention in the field of scientific research. N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. While there are still some limitations associated with the use of N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide in lab experiments, its potential as a therapeutic agent for cancer treatment makes it a promising compound for further research.
Synthesemethoden
N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide can be synthesized by reacting 2-chlorobenzylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide as a white solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. In recent years, N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. Studies have shown that N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-14(9-12(11)2)20-17(22)16(21)19-10-13-5-3-4-6-15(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGSQFPPSILCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)